8-Bromothiopyrano[3,2-b]indol-4(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
61164-64-5 |
|---|---|
Molecular Formula |
C11H6BrNOS |
Molecular Weight |
280.14 g/mol |
IUPAC Name |
8-bromo-5H-thiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C11H6BrNOS/c12-6-1-2-8-7(5-6)11-10(13-8)9(14)3-4-15-11/h1-5,13H |
InChI Key |
UUTHXLRZZHOYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=O)C=CS3 |
Origin of Product |
United States |
Strategic Retrosynthetic Analysis of 8 Bromothiopyrano 3,2 B Indol 4 5h One
Fundamental Principles of Retrosynthetic Disconnections for Thiopyranoindole Scaffolds
The disconnection approach for fused heterocyclic scaffolds like thiopyranoindoles involves strategically breaking key bonds to simplify the structure into recognizable precursors. lkouniv.ac.inbhavanscollegedakor.org The core principles guiding these disconnections are based on identifying the most reliable and high-yielding chemical reactions that can be used in the forward synthesis to form the disconnected bonds.
For the thiopyrano[3,2-b]indol-4(5H)-one core, the primary disconnections focus on the formation of the thiopyran ring fused to the indole (B1671886) nucleus. Key strategies include:
C-S/C-C Bond Disconnections: The most logical disconnections are those that break the bonds formed during the final cyclization step to create the thiopyran ring. This typically involves cleaving one carbon-sulfur (C-S) bond and one carbon-carbon (C-C) bond of the six-membered thiopyran ring.
Functional Group Interconversion (FGI): FGI is a crucial tactic where one functional group is converted into another to facilitate a key disconnection that may not be possible with the original group. lkouniv.ac.inbhavanscollegedakor.orgmangaloreuniversity.ac.in For instance, the ketone in the thiopyran ring might be retrosynthetically derived from other functional groups to enable alternative cyclization strategies.
Recognition of Precursor Scaffolds: The analysis aims to break down the fused system into two main components: an indole-based precursor and a three-carbon chain containing sulfur. This strategy leverages the well-established chemistry of indole derivatives. nih.govias.ac.in Syntheses of related thiopyranoindoles often involve methods like [3+3] annulation or tandem rearrangements, which inform the logical disconnection pathways. rsc.orgacs.orgacs.org
Identification of Key Synthons for Thiopyrano[3,2-b]indol-4(5H)-one Formation
Following the principles of disconnection, we can identify the key synthons for the thiopyrano[3,2-b]indol-4(5H)-one core. A primary disconnection across the C4a-C9b and S1-C2 bonds of the thiopyran ring points to an intramolecular Friedel-Crafts-type cyclization as a plausible forward reaction.
This disconnection reveals a key precursor, an acrylic acid derivative attached to the indole C3 position via a thioether linkage. This precursor directly corresponds to the synthons involved in the cyclization. The primary synthon is an electrophilic acylium ion at the carboxylic acid and a nucleophilic indole ring.
The table below details the key synthons and their corresponding real-world synthetic equivalents for constructing the thiopyrano[3,2-b]indol-4(5H)-one scaffold.
| Disconnection | Synthon | Synthetic Equivalent | Forward Reaction |
| Intramolecular Cyclization | Indole ring as nucleophile; Acylium ion as electrophile | 3-(Indol-3-ylthio)acrylic acid | Polyphosphoric acid-catalyzed intramolecular acylation |
| Thioether formation | Indole-3-thiolate (nucleophile); Acrylate derivative (electrophile) | Indole-3-thiol | 3-Halopropenoic acid or propiolic acid |
A known synthesis of the parent compound, Thiopyrano[3,2-b]indol-4(5H)-one, starts from 3-(indol-3-ylthio)acrylic acid, which is cyclized in the presence of polyphosphoric acid. prepchem.com This validates the proposed retrosynthetic disconnection and the identification of the key synthetic equivalent.
Retrosynthetic Pathways for Site-Specific Bromination on the Thiopyranoindole Core
Introducing a bromine atom at the C-8 position requires careful regiochemical control. Retrosynthetic analysis presents two primary strategies for achieving this site-specific halogenation.
Late-Stage Bromination: This approach involves synthesizing the core Thiopyrano[3,2-b]indol-4(5H)-one scaffold first, followed by electrophilic bromination. The disconnection is a simple C-Br bond cleavage. The success of this pathway depends on the inherent directing effects of the fused heterocyclic system. The indole nucleus is electron-rich and generally directs electrophiles to the C5 position (which corresponds to C8 in the fused system). However, competing reactions at other positions are possible, potentially leading to mixtures of isomers. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used for such transformations. acs.orgrsc.orgorganic-chemistry.org
Early-Stage Bromination (Convergent Synthesis): This strategy involves using a pre-brominated starting material. The retrosynthetic C-Br disconnection is performed on a simpler indole precursor. The most logical starting material would be 5-bromoindole (B119039) or a derivative thereof. The thiopyran ring is then constructed onto this brominated indole core using the methods discussed previously. This approach offers superior control over the bromine's position, avoiding regioselectivity issues in the final steps. acs.org
The following table compares the two retrosynthetic pathways for introducing the bromine atom.
| Pathway | Retrosynthetic Step | Key Precursor | Advantages | Disadvantages |
| Late-Stage Bromination | Disconnect C8-Br bond on the final fused ring system. | Thiopyrano[3,2-b]indol-4(5H)-one | Shorter overall route if the bromination is selective. | Potential for poor regioselectivity, leading to isomeric mixtures and difficult purification. |
| Early-Stage Bromination | Disconnect C8-Br bond on the indole starting material. | 5-Bromoindole derivative (e.g., 3-((5-bromo-1H-indol-3-yl)thio)acrylic acid) | Excellent regiochemical control. | May require a longer synthetic sequence; the bromo-substituent might affect the reactivity in subsequent steps. |
The choice between these pathways often depends on the observed regioselectivity of the late-stage bromination and the availability and stability of the brominated precursors required for the early-stage approach. nih.govdocumentsdelivered.com
Application of Computational Tools and Databases in Retrosynthetic Planning for Fused Heterocycles
Modern synthetic planning is increasingly supported by computational tools and extensive reaction databases, which are revolutionizing how chemists design synthetic routes. the-scientist.comsynthiaonline.com For complex fused heterocycles like 8-Bromothiopyrano[3,2-b]indol-4(5H)-one, these tools can accelerate the discovery of efficient and novel pathways. synthiaonline.commoleculemaker.org
Computer-assisted organic synthesis (CAOS) software employs sophisticated algorithms, often enhanced by artificial intelligence (AI) and machine learning, to navigate the vast landscape of possible chemical reactions. wikipedia.orgyoutube.com These programs analyze the target molecule and suggest disconnections based on known chemical transformations stored in massive databases. the-scientist.comwikipedia.org
Key aspects of this computational approach include:
AI-Driven Retrosynthesis: Platforms like SYNTHIA™, Reaxys Predictive Retrosynthesis, and open-source tools such as AiZynthFinder can propose multiple retrosynthetic routes in minutes. the-scientist.comwikipedia.orgsynthiaonline.comelsevier.com They rank these routes based on factors like reaction feasibility, step count, and the commercial availability of starting materials. elsevier.comnih.gov
Vast Reaction Databases: The power of these tools comes from the comprehensive databases they are built upon, such as Reaxys, CAS SciFinder, Pistachio, and ChemSynthesis. wikipedia.orgelsevier.comnih.govchemsynthesis.com These databases contain millions of experimentally validated reactions, providing the chemical knowledge base for the AI to learn from.
Addressing Heterocyclic Complexity: Fused heterocycles can be challenging for AI models due to their underrepresentation in reaction databases compared to more common structures. chemrxiv.orgnih.gov To overcome this, advanced techniques like transfer learning are used to fine-tune models specifically for heterocyclic chemistry, improving the accuracy of their predictions for ring-forming and ring-breaking disconnections. chemrxiv.orgnih.gov
The table below lists some prominent computational tools used in retrosynthetic planning and their key features.
| Tool/Platform | Developer/Provider | Key Features |
| SYNTHIA™ | Merck KGaA | Integrates expert-coded rules with machine learning; accesses a large catalog of starting materials. the-scientist.comsynthiaonline.com |
| Reaxys Predictive Retrosynthesis | Elsevier | Uses AI applied to the extensive Reaxys reaction database to provide published and predicted routes. elsevier.com |
| AiZynthFinder | AstraZeneca / University of Bern | Open-source tool that can be trained on proprietary user data for customized predictions. wikipedia.org |
| IBM RXN | IBM | A cloud-based service that uses AI models to predict reactions and generate pathways. wikipedia.org |
| ChemAIRS | Chemical.AI | Commercial software suite that includes retrosynthesis planning and synthetic accessibility scores. wikipedia.org |
By leveraging these computational resources, chemists can explore a broader range of synthetic possibilities, validate their own ideas against known chemistry, and ultimately design more robust and efficient syntheses for complex targets like this compound. synthiaonline.com
Advanced Synthetic Methodologies for 8 Bromothiopyrano 3,2 B Indol 4 5h One and Analogues
Precursor Synthesis: Thiopyrano[3,2-b]indol-4(5H)-one Formation
The formation of the tetracyclic thiopyrano[3,2-b]indol-4(5H)-one core is a critical step that can be achieved through several synthetic routes. These methods primarily involve the cyclization of appropriately substituted indole (B1671886) precursors.
A direct and effective method for the synthesis of thiopyrano[3,2-b]indol-4(5H)-one involves the intramolecular cyclization of 3-(indol-3-ylthio)acrylic acid. This reaction is typically promoted by a dehydrating agent that facilitates the formation of the new thiopyran ring fused to the indole core.
One established protocol utilizes a solution of 3-(indol-3-ylthio)acrylic acid in a mixture of polyphosphoric acid (PPA) and acetic acid. researchgate.net The reaction proceeds by stirring at room temperature for an extended period, leading to the formation of the desired thiopyrano[3,2-b]indol-4(5H)-one. The mechanism involves the protonation of the acrylic acid moiety by the strong acid, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich indole ring, likely at the C-2 position, to form the six-membered thiopyranone ring.
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-(Indol-3-ylthio)acrylic acid | 10% Polyphosphoric acid in acetic acid | Room temperature, 65 hours | Thiopyrano[3,2-b]indol-4(5H)-one | ~54% |
Beyond the direct cyclization of acrylic acid derivatives, other strategies can be employed to construct the thiopyrano[3,2-b]indol-4(5H)-one scaffold. These alternative approaches may offer advantages in terms of substrate availability or the potential for introducing diversity into the molecular framework.
One such alternative is the Fischer indole synthesis , a powerful and widely used method for constructing indole rings. wikipedia.org In a retrosynthetic sense, the thiopyrano[3,2-b]indol-4(5H)-one could be envisioned as being formed from a suitably substituted phenylhydrazine (B124118) and a thiopyranone derivative. The reaction proceeds by the acid-catalyzed condensation of the hydrazine (B178648) with the ketone to form a hydrazone, which then undergoes a jst.go.jpjst.go.jp-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring fused to the thiopyranone. mdpi.comnih.gov This method is particularly useful for creating substituted analogues by varying the starting phenylhydrazine or the thiopyranone component.
Another approach involves the oxidative cyclization of 3-indolepropanethiol . This method utilizes an oxidizing agent, such as N-bromosuccinimide (NBS), to facilitate the intramolecular cyclization. The reaction likely proceeds through the formation of a sulfenyl bromide intermediate, which is then attacked by the electron-rich C-2 position of the indole ring to form the thiopyran ring. jst.go.jp This strategy offers a different disconnection for the target molecule, starting from a thiol derivative of indole.
Finally, intramolecular Friedel-Crafts acylation represents a plausible, though less commonly cited, method. In this approach, a precursor containing an indole nucleus and a tethered thioester or thiocarboxylic acid chloride could be cyclized under the influence of a Lewis acid catalyst. The Lewis acid would activate the acyl group, promoting an electrophilic attack on the indole ring to forge the new carbon-carbon bond and form the thiopyranone ring.
| Synthetic Strategy | Key Precursors | Typical Reagents/Conditions | Key Transformation |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine derivative, Thiopyranone derivative | Brønsted or Lewis acids (e.g., HCl, ZnCl2) | Formation of the indole ring |
| Oxidative Cyclization | 3-Indolepropanethiol | N-Bromosuccinimide (NBS) | Intramolecular cyclization via a sulfenyl bromide intermediate |
| Intramolecular Friedel-Crafts Acylation | Indole with tethered thioester or thiocarboxylic acid chloride | Lewis acids (e.g., AlCl3) | Formation of the thiopyranone ring |
Directed Bromination Strategies for the Thiopyrano[3,2-b]indole Core
Once the thiopyrano[3,2-b]indol-4(5H)-one scaffold is in hand, the next critical step is the introduction of a bromine atom at the C-8 position. The regioselectivity of this bromination is paramount and can be influenced by the choice of brominating agent and reaction conditions.
Electrophilic aromatic substitution is a fundamental reaction for the halogenation of aromatic systems. For the thiopyrano[3,2-b]indole core, treatment with molecular bromine in a suitable solvent like acetic acid is a standard method for bromination. The indole nucleus is an electron-rich aromatic system, and electrophilic substitution typically occurs preferentially at the C-3 position. However, since the C-2 and C-3 positions are part of the fused ring system, the substitution pattern will be directed to the available positions on the benzene (B151609) ring portion of the indole.
The reaction mechanism involves the polarization of the bromine molecule, making one bromine atom electrophilic. This electrophile is then attacked by the π-electron system of the indole ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the ring and yields the brominated product. The regioselectivity is governed by the electronic and steric effects of the fused thiopyranone ring and the inherent reactivity of the indole nucleus. The C-8 position is para to the indole nitrogen, which is an activating group, making this position a likely site for electrophilic attack.
N-Halosuccinimides, particularly N-bromosuccinimide (NBS), are versatile and milder reagents for the bromination of electron-rich aromatic compounds, including indoles. wikipedia.org The use of NBS can offer improved regioselectivity compared to molecular bromine, especially when the reaction conditions are carefully controlled.
The reaction of the thiopyrano[3,2-b]indole core with NBS can be performed in various solvents, such as carbon tetrachloride or acetonitrile. The mechanism of bromination with NBS can proceed through either a radical or an electrophilic pathway, depending on the reaction conditions. For aromatic bromination, an electrophilic pathway is generally favored. The presence of a proton source or a Lewis acid can activate the NBS, increasing its electrophilicity. The regioselectivity of the bromination will again be influenced by the directing effects of the indole nitrogen and the fused ring system, with the C-8 position being a probable target.
| Brominating Agent | Typical Solvents | Key Features | Potential for Regioselectivity |
|---|---|---|---|
| Bromine (Br2) in Acetic Acid | Acetic Acid | Classical electrophilic aromatic substitution. | Moderate to good, influenced by solvent and temperature. |
| N-Bromosuccinimide (NBS) | Carbon tetrachloride, Acetonitrile, DMF | Milder brominating agent, can be used under various conditions. | Often provides higher regioselectivity than Br2. wikipedia.org |
In cases where direct bromination lacks the desired regioselectivity, alternative strategies can be employed. One such strategy is the use of a directing group . A functional group can be temporarily installed on the indole nitrogen or another position to direct the incoming electrophile to the desired C-8 position. After the bromination step, this directing group can be removed.
Another advanced strategy involves halogen dance reactions or metal-catalyzed cross-coupling reactions . For instance, if a different halogen or a triflate group is present at the C-8 position, it could be converted to a bromine atom through a suitable transformation. Alternatively, a C-H activation/bromination sequence catalyzed by a transition metal could offer a highly regioselective method for introducing the bromine atom.
The regioselectivity in the bromination of fused heterocyclic systems is often a subject of detailed study, and computational methods can be employed to predict the most likely site of electrophilic attack by analyzing the electron density distribution in the molecule. nih.gov The interplay of electronic and steric factors ultimately determines the outcome of the bromination reaction on these complex indole-fused systems.
Multicomponent Reactions (MCRs) for Thiopyranoindole and Related Heterocycles
Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex heterocyclic systems in a single step, adhering to the principles of atom economy and green chemistry. researchgate.netsid.irnih.gov While specific MCRs for the direct synthesis of 8-bromothiopyrano[3,2-b]indol-4(5H)-one are not extensively documented, the application of MCRs to construct related thiopyran and indole-annulated systems provides a conceptual framework for potential synthetic routes.
One notable example is the one-pot, five-component reaction for the synthesis of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives. nih.gov This reaction proceeds through the initial formation of a carbamodithioic acid from a primary amine and carbon disulfide, followed by a series of condensations and Michael additions involving isatin (B1672199) derivatives and malononitrile. nih.gov The efficiency and high yields of this process highlight the potential of MCRs in generating complex sulfur-containing heterocycles fused to an indole core.
Furthermore, a review on the multi-component synthesis of indole-substituted heterocycles mentions the synthesis of thiopyrano[2,3-b]indole-3-carbonitrile derivatives in water, underscoring the utility of MCRs in aqueous media for constructing this class of compounds. researchgate.net The development of novel MCRs that incorporate a bromine-substituted indole precursor could provide a direct and efficient pathway to this compound and its analogues.
Transition Metal-Catalyzed Approaches in Thiopyranoindole Synthesis
Transition metal catalysis has revolutionized organic synthesis, offering highly selective and efficient methods for the construction of complex molecular architectures. Palladium, gold, and iron catalysts have been particularly instrumental in the synthesis of indole-based heterocycles.
Palladium catalysis is a cornerstone in the synthesis of indole derivatives through various cross-coupling and cyclization reactions. mdpi.com While direct palladium-catalyzed synthesis of the thiopyrano[3,2-b]indol-4(5H)-one ring system is an area of ongoing research, related methodologies provide valuable insights. For instance, palladium-catalyzed intramolecular C(sp3)-H functionalization has been developed for the synthesis of various cyclic compounds. researchgate.net
The synthesis of 3-iodoindoles via a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization, demonstrates the power of palladium in constructing functionalized indole precursors. nih.gov Subsequent palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings on these 3-iodoindoles allow for further diversification. nih.gov This approach could be adapted to introduce the necessary functionalities for the subsequent formation of the thiopyran ring.
Moreover, palladium-catalyzed transannular C-H functionalization of alicyclic amines showcases the ability of palladium to activate C-H bonds at positions remote from a directing group, a strategy that could potentially be employed in the later stages of thiopyranoindole synthesis for targeted modifications. nih.govrsc.org
Gold catalysis has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, particularly through the activation of alkynes and allenes towards nucleophilic attack. acs.orgnih.gov Gold(III)-catalyzed 6-endo-dig cycloisomerization of 2-alkynyl-indole-3-carboxylic acids has been successfully employed to synthesize pyrano[4,3-b]indol-1(5H)-ones. nih.gov This methodology, which proceeds with excellent regioselectivity and functional group tolerance, could potentially be adapted for the synthesis of the isomeric thiopyrano[3,2-b]indol-4(5H)-one system by using appropriate sulfur-containing starting materials.
A highly regio- and stereoselective gold-catalyzed hydroarylation of indoles with haloalkynes has been developed to produce Z-alkenyl indoles. acs.orgnih.gov This reaction, which proceeds under mild conditions, provides a versatile method for the C2-functionalization of indoles, a key step that could be integrated into a synthetic sequence towards thiopyranoindoles.
The following table summarizes the results of a gold-catalyzed hydroarylation of various indoles with haloalkynes, demonstrating the scope of this transformation.
| Entry | Indole Reactant | Haloalkyne Reactant | Product | Yield (%) |
| 1 | 3-Methyl-1-acetyl-1H-indole | Phenyl bromoalkyne | (Z)-2-(2-bromo-1-phenylvinyl)-3-methyl-1-acetyl-1H-indole | 92 |
| 2 | 3-Methyl-1-acetyl-1H-indole | 4-Fluorophenyl bromoalkyne | (Z)-2-(2-bromo-1-(4-fluorophenyl)vinyl)-3-methyl-1-acetyl-1H-indole | 95 |
| 3 | 3-Methyl-1-acetyl-1H-indole | 4-Chlorophenyl bromoalkyne | (Z)-2-(2-bromo-1-(4-chlorophenyl)vinyl)-3-methyl-1-acetyl-1H-indole | 96 |
| 4 | 3-Methyl-1-acetyl-1H-indole | 4-Bromophenyl bromoalkyne | (Z)-2-(2-bromo-1-(4-bromophenyl)vinyl)-3-methyl-1-acetyl-1H-indole | 94 |
| 5 | 1-Acetyl-1H-indole | Phenyl bromoalkyne | (Z)-1-acetyl-2-(2-bromo-1-phenylvinyl)-1H-indole | 85 |
Table 1: Gold-Catalyzed Hydroarylation of Indoles with Haloalkynes. Data sourced from Organic Letters, 2022. acs.org
Iron catalysis offers a cost-effective and environmentally friendly alternative to precious metal catalysis. Iron-catalyzed methods have been developed for the selective construction of various indole derivatives. rsc.org For instance, a switchable approach for the iron-catalyzed oxidative C(sp3)-H functionalization of indolin-2-ones allows for the selective synthesis of isatins and isoindigos. rsc.org
While direct iron-catalyzed radical C-N coupling to form the thiopyrano[3,2-b]indol-4(5H)-one core is yet to be reported, iron-catalyzed C-H functionalization of indoles with α-aryl-α-diazoesters proceeds in high yields. nankai.edu.cn This reaction demonstrates the ability of iron catalysts to facilitate the formation of new C-C bonds at the indole nucleus, a key transformation in the construction of more complex heterocyclic systems. The development of iron-catalyzed methodologies for C-S and C-N bond formation would be a significant advancement in the synthesis of thiopyranoindoles.
A general and selective iron-catalyzed synthesis of N-alkylated indoles has been developed from the corresponding indolines via a one-pot, two-step procedure. nih.gov This method highlights the potential of iron catalysts to selectively functionalize the nitrogen atom of the indole ring.
Chemo- and Regioselective Functionalization of Thiopyrano[3,2-b]indol-4(5H)-one Derivatives
The functionalization of the pre-formed thiopyrano[3,2-b]indol-4(5H)-one scaffold is crucial for the development of analogues with improved biological properties. N-alkylation and N-acylation are common strategies to introduce diversity and modulate the physicochemical properties of the parent compound.
The nitrogen atom of the indole ring in thiopyrano[3,2-b]indol-4(5H)-one is a key site for functionalization. N-alkylation can be achieved using various alkylating agents under basic conditions. For example, the alkylation of thiopyrano[3,2-b]indol-4(5H)-one with ethyl bromide has been reported to yield 5-ethylthiopyrano[3,2-b]indol-4(5H)-one. prepchem.com This straightforward method allows for the introduction of a range of alkyl groups at the N-5 position.
The table below illustrates the N-alkylation of the parent thiopyrano[3,2-b]indol-4(5H)-one.
| Starting Material | Alkylating Agent | Product |
| Thiopyrano[3,2-b]indol-4(5H)-one | Ethyl bromide | 5-Ethylthiopyrano[3,2-b]indol-4(5H)-one |
Table 2: N-Alkylation of Thiopyrano[3,2-b]indol-4(5H)-one. prepchem.com
Functionalization of the Thiopyran Ring
Functionalization of the thiopyran ring within the thiopyrano[3,2-b]indole scaffold is often achieved concurrently with the construction of the heterocyclic system. Methodologies such as multi-component reactions and cycloadditions serve as powerful tools for introducing diverse functional groups onto the six-membered sulfur-containing ring. These strategies allow for the creation of complex molecular architectures from simple, readily available starting materials in a single operation. rsc.org
One prominent approach involves the one-pot, three-component domino reaction of an indoline-2-thione (B1305242), an aldehyde, and an active methylene (B1212753) compound like malononitrile. rsc.org This method facilitates the formation of three new bonds and a stereocenter, yielding highly functionalized thiopyrano[2,3-b]indole-3-carbonitrile derivatives. rsc.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This cascade process is highly efficient and demonstrates excellent atom economy.
Similarly, formal thio [3+3] cyclization reactions have been developed for the enantioselective construction of optically active thiopyrano-indole annulated compounds. acs.org Catalyzed by chiral thioureas, these reactions proceed with high yields and excellent enantioselectivities. acs.org Another strategy employs intramolecular hetero Diels-Alder reactions of 3-formyl-2-S-alkenylindoles to build novel polycyclic thiopyrano[2,3-b]indole derivatives. researchgate.net These advanced synthetic methods provide robust platforms for accessing a wide range of functionalized thiopyranoindoles, enabling the systematic exploration of their chemical and biological properties. The table below summarizes key methodologies for functionalizing the thiopyran ring.
Table 1: Methodologies for Thiopyran Ring Functionalization in Fused Indole Systems
| Methodology | Key Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Domino Multi-component Reaction | Indoline-2-thione, Aldehyde, Malononitrile | Cyano, Aryl/Alkyl | rsc.org |
| Formal Thio [3+3] Cyclization | Indoline-2-thione, 2-Benzylidenemalononitrile | Cyano, Phenyl | acs.org |
| Intramolecular hetero Diels-Alder | 3-Formyl-2-S-alkenylindole | Varies based on dienophile | researchgate.net |
C-H Functionalization of the Indole Moiety
Direct functionalization of the C-H bonds of the indole nucleus represents a highly atom-economical and efficient strategy for molecular derivatization. chim.it While the C-H bonds of the pyrrole (B145914) ring (C2 and C3) are inherently more reactive, significant progress has been made in activating the less reactive C-H bonds on the benzenoid portion of the indole core (C4-C7). chim.itrsc.org This is particularly relevant for the this compound scaffold, where modification of the indole benzene ring is a key synthetic goal.
Achieving site-selectivity at the C4-C7 positions typically requires the installation of a directing group on the indole nitrogen. chim.it This group coordinates to a transition metal catalyst, bringing it into proximity with the target C-H bond and facilitating its activation. A variety of transformations, including arylation, alkenylation, acylation, and sulfonylation, have been accomplished using this strategy. rsc.org Catalytic systems based on precious metals like palladium, rhodium, and ruthenium are commonly employed, although methods using more earth-abundant metals such as copper and manganese are also emerging. acs.orgrsc.org
For instance, a copper-mediated C4-H sulfonylation of indoles has been developed using a transient directing group strategy, offering high regioselectivity and broad functional group compatibility. acs.org Similarly, manganese-catalyzed C-H alkenylation with alkynes can be directed to the C2 position, but related strategies can target other positions with appropriate directing groups. rsc.org While these methods have been developed for the general indole framework, their application to complex fused systems like thiopyranoindoles provides a promising avenue for late-stage functionalization. chim.it The table below outlines various C-H functionalization techniques applicable to the indole benzene ring.
Table 2: C-H Functionalization Strategies for the Indole Benzene Ring
| Functionalization Type | Catalyst System | Directing Group Example | Target Position | Reference |
|---|---|---|---|---|
| Sulfonylation | Copper-mediated | Transient Carboxaldehyde | C4 | acs.org |
| Alkenylation | Rhodium-catalyzed | N-Pivaloyl | C7 | chim.it |
| Alkenylation | Manganese-catalyzed | Pyrimidyl | C2 (can be adapted) | rsc.org |
Green Chemistry Approaches in Thiopyranoindole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds, including thiopyranoindoles, to minimize environmental impact and enhance sustainability. rsc.orgfrontiersin.org Key strategies include the use of environmentally benign solvents, the development of multi-component reactions that maximize atom economy, and the application of recyclable catalysts. frontiersin.orgmdpi.com
A notable example is the development of a one-pot, three-component synthesis of thiopyrano[2,3-b]indole derivatives conducted in water. rsc.org This approach avoids the use of volatile and often toxic organic solvents, aligning with the green chemistry principle of using safer solvents. The reaction's high efficiency and the formation of multiple bonds in a single step also contribute to its sustainability by reducing energy consumption and waste generation. rsc.org
Furthermore, the use of heterogeneous and recyclable catalysts offers significant environmental benefits. mdpi.com For the synthesis of related thiopyrano[2,3-b]quinolines, a magnetic biocatalyst composed of L-arginine grafted onto alginate-coated iron oxide nanoparticles has been successfully employed. mdpi.com This catalyst operates under green conditions, can be easily recovered using an external magnet, and reused multiple times without a significant loss of activity. mdpi.com Similarly, cobalt oxide nanoparticles have been utilized as a recyclable catalyst for synthesizing other heterocyclic systems via multi-component reactions, highlighting a general trend toward more sustainable catalytic methods. frontiersin.org These approaches demonstrate a commitment to developing synthetic routes that are not only efficient but also environmentally responsible.
Table 3: Green Chemistry Methodologies in Thiopyrano-Fused Heterocycle Synthesis
| Green Approach | Key Feature | Example System | Green Principle(s) | Reference |
|---|---|---|---|---|
| Domino Reaction in Water | Use of water as solvent | Thiopyrano[2,3-b]indoles | Safer Solvents, Atom Economy, Energy Efficiency | rsc.org |
| Magnetic Nanocatalysis | Recyclable arginine/alginate biocatalyst | Thiopyrano[2,3-b]quinolines | Catalysis, Waste Prevention | mdpi.com |
Spectroscopic and Structural Elucidation of 8 Bromothiopyrano 3,2 B Indol 4 5h One
X-ray Crystallography for Absolute Stereochemistry and Solid-State StructureNo published X-ray crystallographic data for 8-Bromothiopyrano[3,2-b]indol-4(5H)-one was found. This technique would provide definitive information on the compound's three-dimensional structure, bond lengths, bond angles, and crystal packing in the solid state.
Without access to primary research articles or database entries that have characterized this specific molecule, it is not possible to generate the detailed and scientifically accurate article as requested.
Advanced Spectroscopic Probes for Fused Heterocyclic Compounds
The structural elucidation of complex fused heterocyclic molecules like this compound is critically dependent on the application of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed insights into the molecular framework, connectivity of atoms, and the nature of functional groups present. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive analysis can be constructed by examining the spectroscopic characteristics of analogous and structurally related fused indole (B1671886) and thiopyran systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information regarding the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is expected to be complex due to the fused ring system. The protons on the indole and benzene (B151609) rings will exhibit characteristic chemical shifts and coupling patterns. The presence of the bromine atom at the C-8 position will influence the chemical shifts of the adjacent aromatic protons. The methylene (B1212753) protons in the thiopyranone ring and the N-H proton of the indole moiety would also show distinct signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic rings and the carbonyl group, and the sp³-hybridized carbon of the methylene group in the thiopyranone ring. The carbon atom attached to the bromine (C-8) would exhibit a characteristic shift.
Predicted NMR Data: Based on known data for similar bromo-substituted heterocyclic compounds and thiopyranoindole derivatives, a predicted set of NMR data can be compiled.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| CH₂ (thiopyranone ring) | ~3.5 - 4.5 |
| NH (indole ring) | ~10.0 - 12.0 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~180 - 190 |
| Aromatic Carbons | 110 - 150 |
| C-Br | ~115 - 125 |
| CH₂ (thiopyranone ring) | ~30 - 40 |
Mass Spectrometry (MS)
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Expected Fragmentation Patterns: The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals. Common fragmentation pathways for indole derivatives include the cleavage of the bonds adjacent to the heteroatoms. scirp.org For fused systems, characteristic cross-ring cleavages can also be observed. nih.gov
| Ion | Description |
| [M]⁺, [M+2]⁺ | Molecular ion peaks showing the bromine isotope pattern. |
| [M-Br]⁺ | Loss of a bromine radical. |
| [M-CO]⁺ | Loss of a carbon monoxide molecule from the thiopyranone ring. |
| Further Fragments | Resulting from the cleavage of the indole or thiopyranone rings. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Characteristic Vibrational Frequencies:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 | Stretching vibration of the indole N-H bond. researchgate.net |
| C-H Stretch (aromatic) | ~3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic rings. researchgate.net |
| C=O Stretch (ketone) | ~1650 - 1630 | Stretching vibration of the carbonyl group in the thiopyranone ring. |
| C=C Stretch (aromatic) | ~1600 - 1450 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. researchgate.net |
| C-N Stretch | ~1350 - 1250 | Stretching vibration of the carbon-nitrogen bond in the indole ring. |
| C-S Stretch | ~700 - 600 | Stretching vibration of the carbon-sulfur bond in the thiopyranone ring. |
| C-Br Stretch | ~600 - 500 | Stretching vibration of the carbon-bromine bond. |
The collective data from these advanced spectroscopic probes would allow for an unambiguous structural confirmation of this compound, providing a detailed electronic and structural picture of this fused heterocyclic compound.
Computational and Theoretical Investigations of 8 Bromothiopyrano 3,2 B Indol 4 5h One
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
DFT has become a standard tool for investigating the structural and electronic properties of organic molecules. For a molecule like 8-Bromothiopyrano[3,2-b]indol-4(5H)-one, DFT studies would provide a deep understanding of its fundamental characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies a more reactive species. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. For the title compound, the EPS map would likely show negative potential around the carbonyl oxygen and the indole (B1671886) nitrogen, while areas near the hydrogen atoms would exhibit a more positive potential.
Mechanistic Studies of Thiopyranoindole Reactions using Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis
To understand the kinetics of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. For reactions involving the thiopyranoindole scaffold, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the indole ring, transition state analysis would determine the activation energy, which is the primary factor controlling the reaction rate.
Table 2: Hypothetical Activation Energy Data for a Reaction (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Reactant to Transition State | 25.3 |
| Transition State to Product | -15.8 |
Reaction Pathway Elucidation
By mapping the energy changes as reactants are converted into products, computational chemists can elucidate the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. Such studies can distinguish between different possible mechanisms, for instance, determining whether a reaction proceeds through a concerted (single-step) or a stepwise pathway involving one or more intermediates. For the synthesis or further functionalization of this compound, these calculations would be instrumental in optimizing reaction conditions to favor the desired product and minimize side reactions.
Quantum Chemical Calculations for Spectroscopic Data Correlation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for the analysis and interpretation of experimental spectroscopic data. For a molecule such as this compound, these computational methods can provide valuable insights into its vibrational properties. By calculating the theoretical vibrational frequencies, a detailed assignment of the experimental FT-IR and FT-Raman spectra can be achieved.
The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by frequency calculations. The computed wavenumbers are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. The potential energy distribution (PED) analysis is then employed to provide a quantitative assignment of the vibrational modes.
While specific studies on this compound are not available, research on other heterocyclic compounds demonstrates the utility of this approach. For instance, DFT calculations have been successfully used to analyze the vibrational spectra of various indole and thiopyran derivatives. These studies show excellent correlation between the calculated and experimental spectra, allowing for a confident assignment of complex vibrational bands.
Illustrative Data Table: Hypothetical Correlation of Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment (PED) |
|---|---|---|---|
| ν(N-H) | 3450 | 3400 | N-H stretching |
| ν(C=O) | 1680 | 1650 | C=O stretching |
| ν(C=C)aromatic | 1605 | 1590 | Aromatic C=C stretching |
| δ(C-H) | 1450 | 1440 | C-H bending |
| ν(C-Br) | 650 | 640 | C-Br stretching |
In Silico Predictions for Chemical Reactivity and Selectivity
In silico methods are instrumental in predicting the chemical reactivity and selectivity of molecules. For this compound, these predictions can be derived from various quantum chemical descriptors.
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating susceptibility to electrophilic attack, while the region around the N-H group would exhibit positive potential, making it a likely site for nucleophilic interaction.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Illustrative Data Table: Quantum Chemical Descriptors for Reactivity Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Global Softness (S) | 1/(2η) | Measure of polarizability |
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. mdpi.com For this compound, NCI analysis could reveal intramolecular hydrogen bonds, van der Waals interactions, and steric clashes. The analysis is based on the electron density and its derivatives, and the results are typically presented as 3D plots where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive interactions).
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.nettandfonline.com This analysis can be used to characterize the nature of chemical bonds, including covalent bonds, ionic bonds, and weaker interactions. The analysis focuses on the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.
The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP provide insights into the nature of the bond. For covalent bonds, ρ is high, and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds and van der Waals interactions), ρ is low, and ∇²ρ is positive.
Illustrative Data Table: QTAIM Parameters for Bond Analysis
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
|---|---|---|---|---|
| C=O | ~0.3-0.4 | Negative | Negative | Covalent |
| C-S | ~0.1-0.2 | Slightly Negative/Positive | Negative | Polar Covalent |
| C-Br | ~0.1 | Positive | Slightly Positive | Polar Covalent/Weak Interaction |
| N-H···O (intramolecular) | ~0.01-0.03 | Positive | Slightly Negative | Hydrogen Bond |
Structure Activity Relationship Sar Studies of Thiopyrano 3,2 B Indol 4 5h One Derivatives
Design Principles for SAR Studies on Fused Indole-Sulfur Heterocycles
The design of SAR studies for fused indole-sulfur heterocycles, such as thiopyranoindoles, is rooted in several core principles aimed at systematically dissecting the molecule to understand how specific structural features contribute to its biological activity. Indole (B1671886) and its fused heterocyclic derivatives are considered "prestigious" scaffolds in drug discovery due to their presence in numerous natural products and approved drugs. rsc.org The inherent biological relevance of both the indole nucleus and sulfur-containing heterocycles provides a strong foundation for medicinal chemistry exploration. nih.govresearchgate.net
Key design strategies involve:
Identification of the Core Scaffold: The primary step is recognizing that the fused thiopyrano-indole ring system is the fundamental pharmacophore. SAR studies on related compounds, such as thiopyrano[2,3,4-c,d]indoles, have demonstrated that the thiopyran ring itself is essential for optimal inhibitor potency. nih.gov
Systematic Substituent Modification: Researchers systematically introduce a variety of substituents at accessible positions on the heterocyclic core. These modifications are designed to probe the effects of sterics, electronics (electron-donating vs. electron-withdrawing groups), lipophilicity, and hydrogen bonding capacity on the molecule's interaction with its biological target.
Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, exploring different halogen substitutions (F, Cl, Br) on the indole ring can fine-tune the electronic and lipophilic character of the molecule.
Conformational Analysis: The rigid nature of the fused ring system limits conformational flexibility. However, substituents, particularly on side chains or exocyclic to the rings, can adopt different spatial arrangements. Understanding the preferred conformation is key to designing molecules that fit optimally into a target's binding site.
By adhering to these principles, chemists can build a comprehensive map of the SAR, guiding the rational design of more effective and selective therapeutic agents based on the thiopyrano[3,2-b]indole scaffold.
Impact of Bromine Substitution on the Thiopyrano[3,2-b]indole Scaffold Interactions and Reactivity
The introduction of a bromine atom onto a bioactive scaffold is a well-established strategy in medicinal chemistry. In the context of the thiopyrano[3,2-b]indole core, the bromine at the 8-position is anticipated to significantly influence the compound's properties and biological activity. Halogenation, and bromination in particular, can enhance activity through several mechanisms, including increasing lipophilicity to improve membrane permeability, forming specific halogen bonds with biological targets, and altering the electronic nature of the aromatic system. mdpi.com
Studies on marine-derived indole alkaloids have consistently shown that bromination can substantially increase biological activity. nih.gov The position of the bromine atom is critical and can dictate its effect. For instance, research on brominated indole-3-carboxaldehydes found that bromination significantly increased their potency as quorum sensing inhibitors, with the effect being highly dependent on the substitution position. mdpi.com Specifically, different monobrominated isomers exhibited a 2- to 13-fold reduction in IC50 values compared to the non-brominated parent compound. mdpi.com
Investigation of Substituent Effects at Varying Positions of the Thiopyrano[3,2-b]indol-4(5H)-one Core
The biological activity of the thiopyrano[3,2-b]indol-4(5H)-one core can be finely tuned by introducing various substituents at different positions. SAR studies on analogous fused systems provide valuable insights into how modifications on both the indole and thiopyran portions of the molecule can affect activity.
For a class of related 5-lipoxygenase inhibitors based on a thiopyrano[2,3,4-c,d]indole scaffold, specific substitutions were found to be crucial for potency. nih.gov Key findings from that study indicated that:
The indolic nitrogen (position 5 in the parent compound) could be substituted with a variety of lipophilic groups, suggesting this position can be modified to improve pharmacokinetic properties without losing potency. nih.gov
The thiopyran ring required specific side chains for optimal activity, namely a four-carbon side chain at the C-2 position bearing an acidic functional group. nih.gov
Other positions on the core were essential for high affinity, such as a 5-phenylpyridine substituent. nih.gov
More detailed investigations into substituent effects were performed during the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com These studies revealed how different groups on the indoline-2-thione (B1305242) precursor influenced the reaction's yield and stereoselectivity, which often correlates with biological efficacy. Substitutions at the C-5, C-6, and C-7 positions of the indole ring with both electron-donating and electron-withdrawing groups were well-tolerated. mdpi.com
The following table summarizes the effects of various substituents on the indole portion of a related thiopyranoindole scaffold, based on data from synthetic studies. mdpi.com
| Position | Substituent (R) | Effect on Yield (%) | Effect on Enantioselectivity (% ee) |
|---|---|---|---|
| 5 | -OCH3 | 63 | 99 |
| 5 | -CH3 | 55 | 99 |
| 5 | -F | 58 | 98 |
| 5 | -Cl | 45 | 87 |
| 5 | -Br | Negative Effect | Negative Effect |
| 6 | -Cl | Good | 85 |
| 6 | -Br | Good | 99 |
| 7 | -F | Good | 99 |
| 7 | -Br | Negative Effect | Negative Effect |
As the data indicates, the electronic nature and position of a substituent can have a dramatic impact. While chloro and bromo groups were well-tolerated at the 6-position, a bromo group at the 5- or 7-position had a detrimental effect on the reaction. mdpi.com This underscores the sensitivity of the scaffold to substitution patterns and provides a clear roadmap for further optimization of the thiopyrano[3,2-b]indol-4(5H)-one core.
Stereochemical Considerations in Thiopyranoindole-Based SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of SAR, as biological macromolecules like enzymes and receptors are chiral. Consequently, different enantiomers of a chiral drug can exhibit vastly different potency, efficacy, and toxicity. For thiopyranoindole derivatives, which can possess chiral centers, understanding the role of stereochemistry is paramount.
The importance of stereoisomerism is evident in studies of related compounds. For example, the observation that a racemic mixture of the indole alkaloid aplicyanin E had lower cytotoxicity than the naturally occurring single enantiomer indicates that one stereoisomer is significantly more active than the other. nih.gov
Research focused on the synthesis of spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives provides direct evidence of the significance of stereochemistry in this class of compounds. mdpi.com In this work, a zinc-catalyzed enantioselective reaction was developed to produce these complex molecules with high levels of stereocontrol, consistently achieving excellent enantioselectivities (up to 99% ee). mdpi.com The ability to selectively synthesize one enantiomer over the other is a critical step in drug development, as it allows for the evaluation of the biological activity of each isomer in isolation. The success of this enantioselective synthesis underscores that the precise spatial orientation of substituents on the thiopyranoindole scaffold is a key determinant of its function, likely by ensuring an optimal geometric fit into the binding site of its biological target. Any future development of thiopyrano[3,2-b]indol-4(5H)-one derivatives as therapeutic agents would necessitate a thorough investigation of their stereochemical properties.
Future Directions in Thiopyrano 3,2 B Indol 4 5h One Research
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 8-Bromothiopyrano[3,2-b]indol-4(5H)-one and its derivatives will likely focus on methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses often suffer from harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is moving towards more sustainable practices.
One promising avenue is the use of multicomponent reactions (MCRs) which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been successfully employed for the de novo assembly of the indole (B1671886) core from readily available anilines and other simple precursors. rug.nlrsc.org This approach, which operates under mild conditions in sustainable solvents like ethanol (B145695) and without the need for metal catalysts, could be adapted for the synthesis of the thiopyrano[3,2-b]indol-4(5H)-one skeleton. rug.nlrsc.org
Furthermore, the principles of green chemistry can be applied through the use of eco-friendly catalysts and reaction media. For instance, the synthesis of related pyrano[2,3-c]pyrazole derivatives has been achieved using recyclable nano-SiO2 catalysts derived from agricultural waste and in aqueous media facilitated by ultrasonic irradiation. nih.gov Exploring similar bio-based or recyclable catalysts for the synthesis of the thiopyranoindole core could significantly enhance the sustainability of the process. Palladium-catalyzed domino reactions represent another powerful tool for the construction of fused tricyclic indole skeletons, and their application could lead to novel and efficient routes to the target molecule. nih.gov
| Synthetic Strategy | Key Features | Potential Application to Thiopyranoindoles |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, mild conditions. rug.nl | Direct assembly of the core structure from simple, readily available starting materials. |
| Green Catalysis | Use of recyclable or bio-based catalysts (e.g., nano-SiO2), aqueous reaction media. nih.gov | Environmentally friendly synthesis with reduced waste and catalyst reuse. |
| Palladium-Catalyzed Domino Reactions | Construction of complex fused ring systems in a single step. nih.gov | Efficient formation of the tricyclic thiopyranoindole scaffold. |
| Cascade C-C σ-Bond Cleavage and C-H Functionalization | High atom-economy for the synthesis of pyrano[3,2-b]indoles. researchgate.net | A novel approach to constructing the fused ring system. |
Exploration of Diverse Chemical Transformations and Functionalizations
The 8-bromo substituent on the thiopyrano[3,2-b]indol-4(5H)-one core is a key feature that opens up a vast chemical space for exploration through various functionalization reactions. Late-stage functionalization, a strategy that introduces chemical modifications at a late stage of the synthesis, is particularly valuable for creating a library of derivatives for structure-activity relationship (SAR) studies.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and would be highly applicable to the 8-bromo derivative. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a wide variety of substituents at the C8 position, including aryl, amino, and alkynyl groups, respectively. scispace.com
Furthermore, C-H activation and annulation strategies, which are increasingly being used for the synthesis of complex heterocyclic systems, could be explored for the functionalization of other positions on the thiopyranoindole scaffold. acs.orgrsc.org For instance, rhodium(III)-catalyzed C-H activation has been used to construct indole-fused diazepinones, demonstrating the potential of this approach for building further complexity onto the core structure. acs.org The innate reactivity of the indole nucleus also allows for functionalization through methods like the Minisci reaction, which involves the addition of alkyl radicals to electron-deficient heterocycles. researchgate.net
| Reaction Type | Reagents/Catalysts | Potential Modifications on Thiopyranoindole Core |
| Suzuki Cross-Coupling | Pd catalyst, boronic acids/esters | Introduction of aryl or heteroaryl groups at the C8 position. |
| Buchwald-Hartwig Amination | Pd catalyst, amines | Installation of various amino functionalities at the C8 position. |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | Addition of alkynyl groups for further elaboration. |
| C-H Activation/Annulation | Rh(III) catalysts, alkynes/diazo compounds | Functionalization of other C-H bonds on the indole or thiopyran ring. acs.orgrsc.org |
| Minisci Reaction | Alkyl radical precursors | Direct alkylation of the heterocyclic core. researchgate.net |
Advanced Spectroscopic Probes for Dynamic Studies of Thiopyranoindole Systems
A deep understanding of the structural and dynamic properties of the thiopyrano[3,2-b]indol-4(5H)-one system is crucial for its potential applications. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, advanced methods can provide insights into the molecule's behavior in different environments and its interactions with biological targets. longdom.orgnih.govnih.gov
The inherent fluorescence of many indole-containing compounds suggests that fluorescence spectroscopy could be a powerful tool for studying this compound and its derivatives. researchgate.netclockss.org Techniques such as fluorescence lifetime imaging microscopy (FLIM) can offer information beyond simple fluorescence intensity, providing insights into the local environment of the molecule. acs.orgresearchgate.net The fluorescence lifetime is sensitive to factors like solvent polarity, pH, and binding to macromolecules, making it a valuable parameter for dynamic studies. acs.orgresearchgate.net The development of derivatives with tailored photophysical properties could lead to fluorescent probes for biological imaging.
Time-resolved spectroscopy can be employed to study the excited-state dynamics of these molecules, which is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs). Understanding the processes of radiative and non-radiative decay is key to designing molecules with high quantum yields. researchgate.netmdpi.com Two-dimensional NMR techniques, such as HMBC and HMQC, will continue to be vital for unambiguous structural assignment, especially for more complex derivatives. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Spatially resolved fluorescence lifetime, sensitivity to the microenvironment. acs.org | Probing interactions with biological targets, cellular imaging. |
| Time-Resolved Fluorescence Spectroscopy | Excited-state dynamics, quantum yield determination. mdpi.com | Characterization for applications in materials science (e.g., OLEDs). |
| 2D NMR (HMBC, HMQC, NOESY) | Unambiguous structural elucidation, conformational analysis. nih.gov | Detailed structural characterization of novel derivatives. |
| Circular Dichroism (CD) Spectroscopy | Chiral properties, secondary structure of biomolecule complexes. | Studying enantioselective interactions with chiral targets like DNA or proteins. |
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. mdpi.com These computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with desired properties.
In the realm of synthesis, ML algorithms can predict the outcomes of chemical reactions, including reaction yields and selectivity. francis-press.compharmaceutical-technology.comnih.govresearchgate.netucla.edu By training models on extensive reaction databases, it is possible to identify the optimal conditions for a given transformation, thus saving time and resources in the laboratory. pharmaceutical-technology.com For a novel scaffold like this compound, these predictive models can guide the selection of reagents and conditions for its functionalization, increasing the likelihood of successful synthesis. Furthermore, AI can assist in retrosynthesis planning, proposing viable synthetic routes to target molecules. nih.gov
| AI/ML Application | Description | Relevance to Thiopyranoindole Research |
| Generative Molecular Design | AI models (GANs, RNNs) create novel molecular structures with desired properties. nih.govresearchgate.net | De novo design of new derivatives for biological screening or materials applications. acellera.comethz.ch |
| Reaction Outcome Prediction | ML algorithms predict the yield and selectivity of chemical reactions. francis-press.compharmaceutical-technology.comucla.edu | Optimization of synthetic steps and prediction of the feasibility of planned reactions. nih.govresearchgate.net |
| Scaffold Hopping | AI-driven methods to generate structurally diverse molecules with similar biological activities. frontiersin.org | Discovery of novel, patentable analogs with improved properties. |
| Retrosynthesis Planning | AI tools to propose synthetic routes to target molecules. nih.gov | Efficiently planning the synthesis of complex derivatives. |
Q & A
Q. What are the critical steps in synthesizing 8-Bromothiopyrano[3,2-b]indol-4(5H)-one, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiopyranoindole core followed by bromination at the 8-position. Key steps include:
- Core formation : Cyclization of precursor indole derivatives under controlled pH and temperature (e.g., reflux in acetic anhydride) to avoid side reactions .
- Bromination : Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., DCM), monitored by TLC for completion .
- Optimization : Adjusting stoichiometry, temperature (60–80°C), and reaction time (6–12 hours) to maximize yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying the thiopyranoindole scaffold and bromine substitution pattern. Aromatic protons in the indole ring typically appear as doublets in δ 7.2–8.1 ppm, while the thiopyranone carbonyl resonates near δ 180 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) and detects impurities. Electrospray ionization (ESI) is preferred for polar intermediates .
- Elemental Analysis : Validates C, H, N, and Br content with <0.4% deviation from theoretical values .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screens should focus on:
- Target selection : Prioritize enzymes/receptors structurally similar to those inhibited by related thiopyranoindoles (e.g., kinases, cytochrome P450) .
- In vitro assays : Use cell-free systems (e.g., fluorescence-based enzymatic inhibition) to minimize confounding factors. IC values are calculated using dose-response curves .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural characterization?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : HSQC and HMBC correlations map H-C connectivity, distinguishing regioisomers or bromination artifacts .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the bromine position and ring conformation .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-oxo position to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations to maintain stability .
- LogP optimization : Reduce hydrophobicity via substituent modification (e.g., replacing bromine with polar groups) while retaining activity .
Q. How can computational methods aid in predicting the reactivity and regioselectivity of bromination in thiopyranoindole derivatives?
- DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian or ORCA software. Fukui indices identify electron-rich sites (e.g., C8 in the indole ring) prone to bromination .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as DCM stabilizing bromine intermediates .
- Docking Studies : Predict binding affinities to biological targets, guiding bromine placement for optimal interactions .
Q. What experimental approaches are recommended for analyzing degradation products under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .
- HPLC-MS Analysis : Use C18 columns with acetonitrile/water gradients to separate degradation products. MS/MS fragmentation identifies structural modifications (e.g., debromination) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (25°C) .
Methodological Guidelines
- Synthesis Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure consistency .
- Data Validation : Cross-validate NMR assignments with literature databases (e.g., PubChem, RCSB PDB) .
- Ethical Compliance : Adhere to institutional protocols for handling brominated compounds, which may require specialized waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
